molecular formula C15H16BrN3O2S B2958838 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797861-54-1

2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2958838
CAS No.: 1797861-54-1
M. Wt: 382.28
InChI Key: URCUXQSENBYYMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group The compound also includes a pyrrolidine ring attached to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through the reaction of appropriate thioamides with α-haloketones.

    Pyrrolidine Ring Attachment: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the thiazole moiety is attached to the pyrrolidine ring.

    Final Coupling: The final step involves coupling the synthesized thiazole-pyrrolidine intermediate with the brominated 5-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXQSENBYYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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